molecular formula C13H23NO4 B14893027 (R)-2-(Boc-amino)-2-methylhept-6-enoic acid

(R)-2-(Boc-amino)-2-methylhept-6-enoic acid

Cat. No.: B14893027
M. Wt: 257.33 g/mol
InChI Key: HHQAESPSKCGLNL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Boc-amino)-2-methylhept-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its chiral center and the presence of a double bond, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group with a Boc group. One common method is to react the corresponding amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and reagents may vary depending on the specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-2-methylhept-6-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Epoxides: and from oxidation.

    Saturated derivatives: from reduction.

    Free amines: from Boc deprotection.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acids and peptides.

Medicine

In medicinal chemistry, Boc-protected amino acids are often used in the synthesis of peptide-based drugs. The Boc group protects the amino group during the synthesis and can be removed under mild conditions to yield the active compound.

Industry

In the pharmaceutical industry, ®-2-(Boc-amino)-2-methylhept-6-enoic acid is used in the large-scale synthesis of peptide drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-2-methylhept-6-enoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Fmoc-amino)-2-methylhept-6-enoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    ®-2-(Cbz-amino)-2-methylhept-6-enoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

The Boc group is unique in its stability under basic conditions and ease of removal under acidic conditions. This makes ®-2-(Boc-amino)-2-methylhept-6-enoic acid particularly useful in synthetic chemistry where selective protection and deprotection are required .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid

InChI

InChI=1S/C13H23NO4/c1-6-7-8-9-13(5,10(15)16)14-11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,17)(H,15,16)/t13-/m1/s1

InChI Key

HHQAESPSKCGLNL-CYBMUJFWSA-N

Isomeric SMILES

C[C@@](CCCC=C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCCC=C)C(=O)O

Origin of Product

United States

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